(2E)-2-(phenylmethylidene)cyclobutan-1-one
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Overview
Description
(2E)-2-(phenylmethylidene)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring with a phenylmethylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(phenylmethylidene)cyclobutan-1-one typically involves the condensation of cyclobutanone with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(phenylmethylidene)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce cyclobutanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(phenylmethylidene)cyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2E)-2-(phenylmethylidene)cyclobutan-1-one would depend on its specific interactions with molecular targets. In general, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(phenylmethylidene)cyclopentan-1-one
- (2E)-2-(phenylmethylidene)cyclohexan-1-one
- (2E)-2-(phenylmethylidene)cycloheptan-1-one
Uniqueness
(2E)-2-(phenylmethylidene)cyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutanone ring can influence its reactivity and stability, making it an interesting compound for further study.
Properties
IUPAC Name |
(2E)-2-benzylidenecyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKISAIZLETMQ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)/C1=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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